2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole

Description

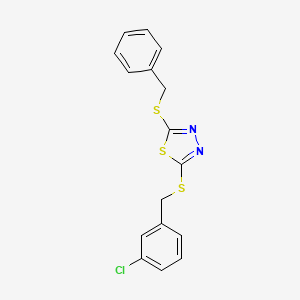

The compound 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative featuring benzylthio and 3-chlorobenzylthio groups at positions 2 and 5 of the heterocyclic ring, respectively. For example, compounds like 2-(benzylthio)-5-((4-chlorobenzyl)thio)-1,3,4-thiadiazole (CAS: 499101-85-8) and 2-(benzylthio)-5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazole (CAS: 477333-31-6) share the same core structure but differ in the halogen substitution pattern on the benzyl groups . These derivatives are typically synthesized via nucleophilic substitution reactions between 1,3,4-thiadiazole-2-thiol precursors and halogenated benzyl bromides in the presence of a base (e.g., KOH or K₂CO₃) .

The 1,3,4-thiadiazole scaffold is pharmacologically significant due to its electron-rich heterocyclic system, which facilitates interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

477332-71-1 |

|---|---|

Molecular Formula |

C16H13ClN2S3 |

Molecular Weight |

364.9 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C16H13ClN2S3/c17-14-8-4-7-13(9-14)11-21-16-19-18-15(22-16)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |

InChI Key |

SPXQVFVOXLDEGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of benzyl chloride derivatives with thiourea under specific conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which then cyclize to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives. These products can have different properties and applications depending on the nature of the substituents introduced.

Scientific Research Applications

Antimicrobial and Antifungal Applications

1,3,4-Thiadiazoles have been recognized for their antimicrobial properties, making them potential candidates for developing new drugs against bacterial and fungal infections. While specific data on 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole is limited, related compounds have demonstrated efficacy against a range of pathogens.

Anticancer Properties

Derivatives of 1,3,4-thiadiazoles have been explored for their anticancer potential. These compounds often exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as lead molecules in cancer therapy research .

Pharmaceutical Applications

In the pharmaceutical sector, 1,3,4-thiadiazoles are valued for their versatility in drug design. They can be modified to target specific biological pathways, making them useful in the development of drugs for various diseases.

Agricultural Uses

Some thiadiazoles have been investigated for their potential as fungicides or herbicides in agriculture. Although specific applications of This compound are not documented, related compounds may offer similar benefits.

Data Tables

Unfortunately, specific data tables for This compound are not available due to the limited documentation of this compound in scientific literature. However, the broader class of 1,3,4-thiadiazoles has been extensively studied, and their applications are summarized below:

| Application Area | Description |

|---|---|

| Antimicrobial | Potential against bacterial and fungal pathogens. |

| Anticancer | Exhibits cytotoxic activity against cancer cell lines. |

| Pharmaceutical | Used in drug design for targeting specific biological pathways. |

| Agricultural | Potential as fungicides or herbicides. |

Case Studies

While specific case studies on This compound are not available, research on similar compounds highlights their potential in various applications:

- Antimicrobial Case Study : A study on related thiadiazoles demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents.

- Anticancer Case Study : Derivatives of 1,3,4-thiadiazoles have been shown to inhibit the growth of certain cancer cell lines, indicating their potential in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The physicochemical and structural properties of 1,3,4-thiadiazole derivatives vary significantly based on substituents. Below is a comparative analysis of analogs:

Key Observations :

- For instance, the dichloro-substituted analog (399.38 g/mol) has a higher molecular weight than the monochloro derivative (369.91 g/mol) .

- Synthetic Efficiency : Yields for benzylthio-substituted derivatives (e.g., 88% for 5h) are generally higher than those for alkylthio or nitroaryl analogs (e.g., 72% for 5k), likely due to the stability of benzyl halides in nucleophilic reactions .

Antimicrobial Activity

- Anti-Helicobacter pylori : Nitroaryl-substituted 1,3,4-thiadiazoles (e.g., 5-nitrofuran derivatives) exhibit potent activity, with MIC values as low as 4 µg/mL. However, benzylthio-substituted analogs like the target compound may show reduced efficacy due to the absence of nitro groups at C-5 .

- Antifungal Properties : Compounds such as 2-((2-methylbenzyl)thio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-thiadiazole (6a) demonstrated 72% inhibition against Botrytis cinerea at 50 µg/mL. The trifluoromethylpyrimidinyl group likely enhances activity compared to chlorobenzylthio substituents .

Anticancer Activity

- Fluorophenylamino and dichlorophenyl-substituted derivatives (e.g., compounds 40–42) showed moderate antiproliferative activity against breast cancer cells (IC₅₀: 70–170 µM). The 3-chlorobenzylthio group in the target compound may improve cytotoxicity due to increased lipophilicity .

Antileishmanial Activity

- Benzylthio derivatives at C-2 (e.g., 2-(het)arylthio-5-(nitrothiophen)-1,3,4-thiadiazole ) demonstrated promising antileishmanial effects, with IC₅₀ values < 10 µM. The target compound’s 3-chlorobenzylthio group could mimic this activity by disrupting parasite redox systems .

Structure-Activity Relationships (SAR)

- C-2 Substituents : Benzylthio groups enhance bioactivity compared to alkylthio chains (e.g., methylthio or ethylthio), as seen in higher yields and melting points for 5h (133–135°C) vs. 5f (158–160°C) .

- C-5 Substituents : Chlorobenzylthio groups improve metabolic stability over nitroaryl moieties, albeit at the cost of reduced electron-withdrawing effects critical for redox-mediated mechanisms .

Biological Activity

2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are characterized by their five-membered ring structure containing nitrogen and sulfur atoms, which contribute to their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological effects based on recent research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiadiazole derivatives. For instance:

- In vitro Studies : The compound has shown significant inhibitory effects against various bacterial strains including Staphylococcus epidermidis and Escherichia coli .

- Mechanism of Action : The antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism .

Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal properties:

- Screening Against Candida : In tests against Candida albicans, compounds similar to this compound exhibited moderate antifungal activity .

- Potential Applications : This suggests potential use in treating fungal infections, particularly in immunocompromised patients.

Anticancer Activity

The anticancer properties of thiadiazole derivatives are noteworthy:

- Cell Line Studies : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines such as human glioblastoma and melanoma .

- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as a potent inhibitor of various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : Studies using UV-vis spectroscopy indicate that this compound can interact with DNA, potentially leading to its antimicrobial and anticancer effects .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with substituted benzyl halides under basic conditions. For example:

- Step 1: Synthesize 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide .

- Step 2: React with 3-chlorobenzyl chloride and benzyl bromide in a solvent like dry acetone or ethanol, using anhydrous potassium carbonate as a base. Reflux for 3–6 hours, followed by recrystallization (e.g., ethanol/water mixture) to isolate the product .

- Alternative: Ultrasound-assisted synthesis reduces reaction time and improves yields by enhancing mixing and energy transfer .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

- IR Spectroscopy: Identify thioether (C–S) stretches at 600–700 cm⁻¹ and aromatic C–H stretches at 3000–3100 cm⁻¹. The absence of S–H (2500–2600 cm⁻¹) confirms substitution .

- ¹H NMR: Benzyl protons (CH₂–S) appear as singlets at δ 4.2–4.5 ppm. Aromatic protons from benzyl and 3-chlorobenzyl groups show peaks at δ 7.2–7.5 ppm, with splitting patterns dependent on substitution .

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of benzylthio groups) validate the molecular formula .

Advanced: How can researchers optimize synthesis yields when scaling reactions?

Answer:

Key factors include:

- Catalyst Selection: Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve reaction efficiency by reducing side reactions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, PEG-400) enhance nucleophilicity, while ultrasound-assisted methods reduce reaction time by 30–50% .

- Temperature Control: Maintaining 70–80°C during reflux prevents premature precipitation and ensures complete substitution .

- Purification: Recrystallization in hot ethanol removes unreacted starting materials and byproducts .

Advanced: How do DFT calculations complement experimental data in analyzing this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) predicts:

- Molecular Geometry: Bond lengths (e.g., C–S ≈ 1.78 Å) and dihedral angles between thiadiazole and benzyl groups .

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and stability. The thiadiazole ring acts as an electron-deficient core, directing electrophilic attacks .

- Charge Distribution: Partial negative charges on sulfur atoms explain nucleophilic substitution preferences .

- Validation: DFT-predicted IR and NMR spectra align with experimental data, resolving ambiguities in peak assignments .

Advanced: What strategies resolve contradictions in biological activity data (e.g., cytotoxic vs. non-toxic results)?

Answer:

- Structural Analogues: Compare activity of derivatives (e.g., replacing 3-chlorobenzyl with 4-fluorobenzyl) to identify pharmacophores .

- Molecular Docking: Simulate interactions with biological targets (e.g., tubulin or kinase enzymes). For example, the thiadiazole sulfur may coordinate with metal ions in enzyme active sites .

- In Vitro Assays: Use standardized cell lines (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin) to normalize cytotoxicity data .

- Solubility Adjustments: Poor aqueous solubility may lead to false negatives. Use DMSO/carboxymethylcellulose vehicles at <0.1% concentration .

Advanced: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups (EWGs): The 3-chlorobenzyl group decreases electron density at the thiadiazole core, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Steric Effects: Bulky substituents (e.g., 2,4-dichlorobenzyl) hinder reactions at the 2-position of thiadiazole, favoring 5-substitution .

- Redox Activity: Thioether groups can undergo oxidation to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂), altering biological activity .

Basic: What analytical methods assess purity and stability during storage?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase. Purity >95% is typical for research-grade material .

- TLC: Monitor degradation (Rf shifts) using silica plates and UV visualization .

- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks. Degradation products (e.g., sulfoxides) appear as new HPLC peaks .

Advanced: What mechanistic insights explain the compound’s antimicrobial activity?

Answer:

- Membrane Disruption: The lipophilic benzylthio groups penetrate bacterial membranes, causing leakage of cytoplasmic content .

- Enzyme Inhibition: Thiadiazole sulfur coordinates with metallo-β-lactamase active sites, disrupting antibiotic resistance mechanisms .

- Synergy Studies: Combine with β-lactam antibiotics to reduce MIC values by 4–8 fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.